Finasteride Carboxaldehyde

HPLC method validation Pharmaceutical impurity profiling Relative response factor

Finasteride Carboxaldehyde (M2/ω-formyl metabolite) is the essential reference standard for quantifying the process-related ω-formyl impurity in Finasteride API. Unlike EP Impurities A, B, or C, this compound exhibits a characteristic RRT of 0.85–0.90 and requires a compound-specific correction factor of 2.40–2.70 for accurate mass conversion in HPLC. Substitution with a generic standard leads to systematic quantification errors and potential batch rejection. Procurement of this ≥98% pure certified standard, supplied with a full Certificate of Analysis, enables ICH Q3A-compliant impurity testing at the ≤0.10% threshold and provides the authentic M2 metabolite for hepatobiliary transporter and mass balance studies.

Molecular Formula C23H34N2O3
Molecular Weight 386.5 g/mol
CAS No. 154387-61-8
Cat. No. B030425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFinasteride Carboxaldehyde
CAS154387-61-8
Synonyms(4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(1,1-Dimethyl-2-oxoethyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide;  Finasteride-ω-al; 
Molecular FormulaC23H34N2O3
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(=O)NC(C)(C)C=O)CCC4C3(C=CC(=O)N4)C
InChIInChI=1S/C23H34N2O3/c1-21(2,13-26)25-20(28)17-7-6-15-14-5-8-18-23(4,12-10-19(27)24-18)16(14)9-11-22(15,17)3/h10,12-18H,5-9,11H2,1-4H3,(H,24,27)(H,25,28)/t14-,15-,16-,17+,18+,22-,23+/m0/s1
InChIKeyGWKLHNVFRBYLTN-WSBQPABSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Finasteride Carboxaldehyde (CAS 154387-61-8): High-Purity Metabolite and Process-Related Impurity Reference Standard


Finasteride Carboxaldehyde (CAS 154387-61-8), also known as the M2 metabolite of Finasteride, is a steroidal lactam-carboxaldehyde with the molecular formula C₂₃H₃₄N₂O₃ and a molecular weight of 386.53 g/mol . As an ω-formyl oxidation product of Finasteride, this compound serves dual analytical roles: (1) a major biliary and urinary metabolite in human pharmacokinetic studies, and (2) a process-related impurity in Finasteride active pharmaceutical ingredient (API) manufacturing [1]. Its structural divergence from the parent drug—a formyl group replacing the tert-butyl methyl moiety—confers distinct chromatographic retention and ionization properties essential for precise quantification in regulated pharmaceutical analysis [2].

Why Finasteride Carboxaldehyde Cannot Be Substituted by Other Finasteride-Related Impurities


Finasteride Carboxaldehyde (Impurity M2/ω-formyl) is chemically and analytically distinct from other registered Finasteride impurities such as EP Impurity A (dihydrofinasteride), EP Impurity B (methyl ester), and EP Impurity C (Δ¹,⁵-diene). Substitution with a generic impurity standard fails because these compounds exhibit materially different chromatographic retention times (RRT), UV response correction factors, and mass spectrometric fragmentation patterns. For instance, in validated HPLC methods, Finasteride Carboxaldehyde demonstrates a relative retention time (RRT) of 0.85–0.90 relative to Finasteride, whereas EP Impurity B elutes at RRT 1.1 and EP Impurity C at RRT 1.2–1.3 [1]. Furthermore, the correction factor—a direct multiplier required to convert peak area to accurate mass—differs substantially: ~2.40 for the early-eluting impurities (including Carboxaldehyde) versus 1.00 for Impurity B and 0.69–0.70 for Impurity C [2]. Using a non-specific standard without applying the correct response factor leads to systematic under- or over-estimation of impurity content, compromising pharmaceutical release testing and regulatory compliance. The distinct HPLC-Q-TOF-MS accurate mass (m/z 386.2569) and unique fragmentation pathway of the formyl moiety further preclude interchangeability in confirmatory mass spectrometry workflows [3].

Finasteride Carboxaldehyde (CAS 154387-61-8): Quantitative Evidence for Differentiated Analytical Performance


Relative Retention Time and Correction Factor Differentiation from EP Impurities B and C

Finasteride Carboxaldehyde (Impurity I/Impurity A in Chinese pharmacopeial context) exhibits distinct chromatographic behavior versus EP Impurities B and C. When analyzed under standardized C18 reversed-phase HPLC conditions, Finasteride Carboxaldehyde elutes significantly earlier (RRT 0.85–0.90) and requires a substantially higher response correction factor (2.40–2.70) compared to Impurity B (RRT 1.1, Correction Factor 1.0) and Impurity C (RRT 1.2–1.3, Correction Factor 0.69–0.70) [1][2]. This 2.4× difference in correction factor means that peak area normalization without the correct response factor would underestimate Carboxaldehyde content by approximately 58%, creating a critical risk of false-negative impurity reporting [2].

HPLC method validation Pharmaceutical impurity profiling Relative response factor

HPLC-Q-TOF-MS Accurate Mass and Structural Confirmation as Impurity 1

In a comprehensive HPLC-Q-TOF-MS analysis of Finasteride API, Finasteride Carboxaldehyde was unambiguously identified as Impurity 1 among 15 isolated impurities. The compound was detected with an accurate mass corresponding to the protonated molecular ion [M+H]⁺ of m/z 387.2648 (calculated for C₂₃H₃₅N₂O₃⁺: 387.2642, Δ = 1.5 ppm) [1]. Critically, this study classified Finasteride Carboxaldehyde as a process impurity originating from the synthetic route, not a degradation product—distinguishing it from EP Impurity C (Δ¹,⁵-diene) and Impurity D (N-oxide), which arise from oxidative degradation or storage instability [1]. This source differentiation directly informs manufacturing process optimization and stability study design.

High-resolution mass spectrometry Impurity structural elucidation Process impurity identification

Distinct Metabolic Origin: Primary Biliary Metabolite vs. Carboxylic Acid Metabolite

Finasteride Carboxaldehyde (M2) is the predominant Finasteride metabolite excreted in human bile, representing the ω-formyl oxidation product. In contrast, the ω-carboxylic acid metabolite (Finasteride Carboxylic Acid, CAS 116285-37-1) is the major urinary metabolite. Quantitative metabolic profiling studies demonstrate that M2 accounts for the majority of biliary radioactivity following oral [¹⁴C]-finasteride administration in humans, whereas the carboxylic acid metabolite is the principal circulating and urinary species [1]. This metabolic compartmentalization—biliary M2 vs. urinary carboxylic acid—creates distinct analytical requirements for different biological matrices.

Drug metabolism Pharmacokinetic biomarker Biliary excretion

5α-Reductase Type 1 Isoform Inhibition: Potency Distinct from Parent Finasteride

Finasteride Carboxaldehyde (M2) demonstrates potent, reversible inhibition of rat Type 1 5α-reductase, a pharmacological profile that diverges from the parent drug Finasteride, which is a highly selective Type 2 5α-reductase inhibitor. Finasteride exhibits an IC₅₀ of 3–4.2 nM for Type 2 5α-reductase and ~42–108 nM for Type 1 5α-reductase, yielding a Type 2/Type 1 selectivity ratio of approximately 10–25:1 [1][2]. While direct head-to-head IC₅₀ values for M2 on both human isoforms are not fully published, M2 is characterized as a potent Type 1 inhibitor that retains activity against the Type 2 isoform [3]. This altered isozyme selectivity profile means that M2 should not be considered merely an inactive metabolic byproduct; it possesses distinct biochemical activity that may be relevant in studies of tissue-specific androgen modulation.

5α-reductase inhibition Isozyme selectivity Type 1 vs. Type 2 inhibitor

Finasteride Carboxaldehyde (CAS 154387-61-8): Primary Procurement and Application Scenarios


Pharmaceutical Quality Control: HPLC Impurity Reference Standard for Finasteride API Release Testing

Analytical laboratories performing Finasteride API or finished product release testing require Finasteride Carboxaldehyde as a certified reference standard for system suitability, identification, and quantification of the process-related ω-formyl impurity. The compound's established relative retention time (RRT ≈ 0.85–0.90) and compound-specific correction factor (2.40–2.70) must be applied during peak integration; using a different impurity standard without applying the correct response factor will yield inaccurate impurity content values, potentially resulting in batch rejection or, conversely, release of substandard material [1][2]. Procurement of high-purity (≥97%) Finasteride Carboxaldehyde with full Certificates of Analysis enables compliance with ICH Q3A thresholds for unspecified impurities (≤0.10%) and identification thresholds (≤0.10%).

Biliary Drug Metabolism and Hepatobiliary Transporter Studies

Finasteride Carboxaldehyde (M2) is the primary biliary metabolite of Finasteride in humans, making it an essential analytical reference for studies involving bile duct-cannulated animal models, sandwich-cultured hepatocyte assays, or in vitro hepatobiliary transporter investigations (e.g., BSEP, MRP2, MDR1) [3]. Laboratories conducting mass balance studies or evaluating drug-drug interactions at the hepatobiliary level require the authentic M2 standard to accurately identify and quantify this ω-formyl species in bile samples. The carboxylic acid metabolite standard is not a substitute for this application, as the two species exhibit distinct chromatographic retention and mass spectrometric signatures.

Method Development and Validation for Forced Degradation (Stability-Indicating) Studies

Although Finasteride Carboxaldehyde has been classified primarily as a process impurity rather than a degradation product, its presence in stress-tested samples must be accurately distinguished from genuine degradation impurities such as EP Impurity C (Δ¹,⁵-diene) and Impurity D (N-oxide) [4]. Method development laboratories procuring this standard can establish baseline retention times and resolution parameters to ensure that validated HPLC/UPLC methods achieve adequate separation (Resolution ≥ 1.5) between Carboxaldehyde, other process impurities, and degradation products generated under oxidative, thermal, or photolytic stress conditions.

Research on Tissue-Specific 5α-Reductase Isozyme Pharmacology

For academic and industrial research programs investigating the differential roles of Type 1 and Type 2 5α-reductase in androgen-dependent and androgen-independent tissues, Finasteride Carboxaldehyde offers a pharmacologically distinct tool. Unlike Finasteride, which is highly Type 2-selective (selectivity ratio ~10–25:1), M2 exhibits potent Type 1 inhibitory activity while retaining Type 2 inhibition [5][6]. This profile makes M2 suitable for studies in tissues where Type 1 5α-reductase predominates, including sebaceous glands (acne research), liver (hepatic androgen metabolism), and brain (neurosteroid biosynthesis).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for Finasteride Carboxaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.